molecular formula C19H21N3O2 B10767229 [4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-(4-propan-2-yloxyphenyl)methanone

[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-(4-propan-2-yloxyphenyl)methanone

Cat. No.: B10767229
M. Wt: 323.4 g/mol
InChI Key: SPGYSLWXEKMJAN-UHFFFAOYSA-N
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Description

[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-(4-propan-2-yloxyphenyl)methanone is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-(4-propan-2-yloxyphenyl)methanone typically involves the cyclization of amido-nitriles or amidines with ketones under mild conditions. For instance, the reaction of aryl amidines with ketones can yield 4,5-dihydro-1H-imidazol-5-ones through a rearrangement reaction . The reaction conditions are often mild enough to include various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, such as nickel, to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-(4-propan-2-yloxyphenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolones, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, [4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-(4-propan-2-yloxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its versatility in undergoing various chemical reactions makes it valuable for creating new compounds with desired properties .

Biology

In biological research, imidazole derivatives are studied for their potential therapeutic applications. They exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties .

Medicine

In medicine, compounds containing the imidazole ring are used in the development of drugs for treating various diseases. For example, imidazole derivatives are found in antifungal medications and proton pump inhibitors .

Industry

In the industrial sector, imidazole derivatives are used in the production of agrochemicals, dyes, and materials with specific properties. Their ability to form stable complexes with metals makes them useful in catalysis and other industrial processes .

Mechanism of Action

The mechanism of action of [4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-(4-propan-2-yloxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, forming stable complexes that can inhibit or activate various enzymes and receptors. This interaction can lead to the modulation of biological processes, such as cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

Uniqueness

What sets [4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-(4-propan-2-yloxyphenyl)methanone apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-(4-propan-2-yloxyphenyl)methanone

InChI

InChI=1S/C19H21N3O2/c1-13(2)24-17-9-5-15(6-10-17)18(23)14-3-7-16(8-4-14)22-19-20-11-12-21-19/h3-10,13H,11-12H2,1-2H3,(H2,20,21,22)

InChI Key

SPGYSLWXEKMJAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC3=NCCN3

Origin of Product

United States

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